molecular formula C16H16N4O B4697888 2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE

2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE

Cat. No.: B4697888
M. Wt: 280.32 g/mol
InChI Key: CJOABUNFRPUBQS-UHFFFAOYSA-N
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Description

2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[1,2-a][1,3]benzimidazole core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidobenzimidazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzimidazole, with a pyrimidine derivative under acidic or basic conditions.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions are employed to introduce the ethyl and methyl groups at the desired positions on the core structure. Common reagents for this step include ethyl iodide and methyl iodide.

    Attachment of the Ethyl Cyanide Moiety: The final step involves the nucleophilic substitution reaction where the ethyl cyanide group is introduced. This can be achieved using reagents like ethyl bromide and sodium cyanide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanide group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium cyanide, ethyl bromide, and various nucleophiles under reflux conditions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure is similar to that of known bioactive molecules, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The pathways involved include signal transduction pathways and metabolic pathways that are critical for cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

    2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]METHYL CYANIDE: Similar structure but with a methyl group instead of an ethyl group.

    2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL AMINE: Similar structure but with an amine group instead of a cyanide group.

Uniqueness

The uniqueness of 2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE lies in its specific substitution pattern and the presence of the cyanide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-3-12-11(2)19(10-6-9-17)16-18-13-7-4-5-8-14(13)20(16)15(12)21/h4-5,7-8H,3,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOABUNFRPUBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE
Reactant of Route 2
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2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE
Reactant of Route 3
2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE
Reactant of Route 4
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2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE
Reactant of Route 5
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2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-[3-ETHYL-2-METHYL-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(4H)-YL]ETHYL CYANIDE

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